1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
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Overview
Description
1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, making it a type of alcohol. The molecular formula for this compound is C12H24O.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of the corresponding ketone, 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The ketone precursor can be obtained through the oxidation of the corresponding hydrocarbon, followed by catalytic hydrogenation to yield the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanone, using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanone
Reduction: 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexane
Substitution: 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexyl chloride
Scientific Research Applications
1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of cycloalkane derivatives on biological systems. It may also serve as a model compound for studying the metabolism of similar alcohols in living organisms.
Medicine: Research into the potential therapeutic applications of cycloalkane derivatives may involve this compound. It could be explored for its pharmacological properties and potential use in drug development.
Industry: In industrial applications, this compound may be used as a solvent, chemical intermediate, or additive in various formulations.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol depends on its specific application. In general, the hydroxyl group (-OH) allows the compound to participate in hydrogen bonding and other interactions with molecular targets. These interactions can influence the compound’s solubility, reactivity, and biological activity. The molecular targets and pathways involved may vary depending on the context of its use, such as in biochemical assays or pharmacological studies.
Comparison with Similar Compounds
1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: A simpler cycloalkane alcohol with a hydroxyl group attached to a cyclohexane ring. It lacks the additional ethyl and methyl substituents.
Menthol: A naturally occurring cyclic alcohol with a similar structure but different substituents. Menthol is widely used for its cooling and soothing properties.
Isopulegol: Another cyclic alcohol with a similar structure, used in the synthesis of fragrances and flavorings.
Properties
CAS No. |
18368-87-1 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-ethyl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
DYCABLGCXHCEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCC1C(C)C)C)O |
Origin of Product |
United States |
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